molecular formula C20H17NO6 B1666979 Bicuculline CAS No. 485-49-4

Bicuculline

Cat. No.: B1666979
CAS No.: 485-49-4
M. Wt: 367.4 g/mol
InChI Key: IYGYMKDQCDOMRE-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicuculline (C${20}$H${17}$NO$6$; molecular mass 367.35) is a competitive antagonist of γ-aminobutyric acid type A (GABA$A$) receptors, with a CAS Registry Number® of 485-49-4 and a melting point of 194°C . It is an isoquinoline alkaloid isolated from plants of the Fumaria genus . This compound binds to GABA$_A$ receptors, blocking the inhibitory effects of GABA and inducing neuronal hyperexcitability, which has made it a critical tool for studying epilepsy, synaptic plasticity, and respiratory or neurological disorders .

Preparation Methods

Bicuculline can be synthesized through various synthetic routes. One common method involves the extraction of the compound from plant sources such as Dicentra cucullaria and Corydalis species . The synthetic route typically involves the isolation of the alkaloid from the plant material, followed by purification and crystallization to obtain the pure compound. Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in sufficient quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Hydrolysis and Lactone Ring Opening

Bicuculline undergoes pH-dependent hydrolysis due to its lactone ring structure (Figure 2 in ). Key findings include:

  • Conversion to Bicucine :
    In aqueous solutions at physiological pH (7.4), this compound slowly hydrolyzes to bicucine via lactone ring opening. This reaction is irreversible under these conditions, with bicucine showing significantly reduced GABA<sub>A</sub> receptor antagonism .

  • Acidic Stability :
    At pH ≤ 4, this compound remains stable, while bicucine slowly reverts to this compound. This equilibrium is critical for experimental handling, as prolonged storage in neutral/basic buffers degrades this compound .

Table 1: Hydrolysis Conditions and Products

ConditionReactionProduct ActivityReference
pH 7.4, 37°CLactone ring opening → bicucine~10% GABA<sub>A</sub> affinity
pH ≤ 4, room tempBicucine → this compound (partial)Restored antagonism

Formation of Quaternary Salts

This compound derivatives are synthesized to enhance stability and receptor specificity:

  • This compound Methiodide/Methochloride :
    Quaternization of the tertiary amine with methyl iodide or chloride produces salts (e.g., this compound methiodide). These derivatives exhibit improved water solubility and reduced susceptibility to hydrolysis but retain GABA<sub>A</sub> antagonism .

  • Cross-Reactivity :
    Quaternary salts also inhibit acetylcholinesterase (IC<sub>50</sub> = 1.5 μM) and SK potassium channels, complicating their use in isolated systems .

Structural Determinants of Reactivity

Key functional groups dictate this compound’s chemical behavior:

Lactone Ring

  • Essential for GABA<sub>A</sub> receptor binding. Hydrolysis abolishes antagonism by disrupting the planar conformation required for receptor interaction .

N-Methylation

  • Quaternization blocks protonation at physiological pH, altering electrostatic interactions with receptor residues (e.g., Tyr106, Phe138 in ρ1 GABA<sub>C</sub> receptors) .

Isoquinoline Moiety

  • Stabilizes the molecule via aromatic stacking in hydrophobic receptor pockets. Modifications here reduce binding affinity by >90% .

Stability and Handling Guidelines

Table 2: Physicochemical Properties

PropertyValueReference
Molecular FormulaC<sub>20</sub>H<sub>17</sub>NO<sub>6</sub>
Molecular Weight367.35 g/mol
Storage-20°C, desiccated, protected from light
  • UV Monitoring : Hydrolysis progress is tracked via UV absorbance shifts (λ<sub>max</sub> = 280 nm for this compound → 265 nm for bicucine) .

Scientific Research Applications

Research Applications

Bicuculline has been employed in various research contexts:

Neuropharmacology

  • GABAergic Modulation : this compound is used to study the role of GABA in modulating neuronal excitability. For instance, it has been shown to reduce GABA-elicited currents in neurons, providing insights into synaptic inhibition mechanisms .
  • Neuroinflammation Studies : Research indicates that this compound can reduce neuroinflammation markers such as interleukin-1 beta (IL-1β) in the hippocampus, suggesting potential therapeutic implications for neurodegenerative diseases .

Auditory Processing

  • Auditory Steady-State Responses : Studies have demonstrated that this compound administration can significantly affect auditory processing, as evidenced by reduced auditory steady-state responses (ASSR) in treated subjects. This highlights its role in understanding auditory pathways and potential applications in hearing disorders .

Cognitive Function

  • Memory and Learning : this compound has been utilized to assess its impact on cognitive functions such as spatial learning and memory. In hyperammonemic rat models, this compound improved cognitive performance while altering the expression of glutamate receptor subunits .

Neuroinflammation and Cognitive Function

A study investigated the effects of this compound on microglial activation and cognitive performance in hyperammonemic rats. The findings revealed that this compound treatment led to decreased astrocyte activation and improved spatial learning abilities, suggesting its potential as a neuroprotective agent .

Auditory Processing Impairments

In a controlled experiment, rats treated with increasing doses of this compound displayed significant reductions in baseline gamma power during auditory processing tasks. This effect was dose-dependent and provided insights into how GABAergic inhibition influences auditory perception .

Data Tables

Application AreaEffect of this compoundReference
NeuropharmacologyReduces GABA-induced currents
NeuroinflammationDecreases IL-1β levels; reduces astrocyte activation
Cognitive FunctionImproves spatial learning; alters glutamate receptor expression
Auditory ProcessingReduces ASSR signals; affects gamma power

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Hydrastine and Adlumine

Hydrastine and adlumine are isoquinoline alkaloids structurally related to bicuculline. However, their pharmacological profiles differ significantly:

  • Hydrastine is ~100-fold less potent as a convulsant than this compound. Both induce spinal cord-mediated convulsions, but this compound’s stereochemistry (asymmetric carbon configuration) enhances CNS toxicity .
  • Adlumine replaces the methylenedioxy group in this compound with a dimethoxy group, reducing convulsant potency but increasing uterine stimulant effects by 5–10-fold .

Table 1: Structural and Functional Comparison of Isoquinoline Alkaloids

Compound Convulsant Potency (Relative to this compound) Key Structural Features Primary Applications
This compound 1x Methylenedioxy group, lactone ring GABA$_A$ receptor studies
Hydrastine 0.01x Similar core, different stereochemistry Historical use in herbal medicine
Adlumine <0.01x Dimethoxy substitution Uteral tone modulation

Comparison with Other GABA$_A$ Receptor Antagonists

Pitrazepin

Pitrazepin is a synthetic GABA$A$ antagonist with a distinct chemical structure. It displaces [$^3$H]muscimol from GABA$A$ receptors with 10-fold higher potency than this compound. Unlike this compound, pitrazepin also interacts with benzodiazepine binding sites, broadening its pharmacological effects .

SR95531

SR95531 is a competitive antagonist with ~7-fold higher potency than this compound in blocking GABA$A$ receptors (K$b$ = 35 µM vs. This compound’s K$b$ = 6000 µM at GABA$ρ$-like receptors) . Both compounds exhibit inverse agonist properties, accelerating GABA$_A$ receptor recovery from desensitization .

Beta-Lactam Antibiotics

Beta-lactams (e.g., penicillin, cephalosporins) share structural similarity with this compound due to their β-lactam ring, which mimics GABA$_A$ antagonism. This underlies their neurotoxic side effects (e.g., seizures, psychosis) but distinguishes them from this compound in clinical use .

Table 2: Pharmacological Comparison of GABA$_A$ Antagonists

Compound Receptor Specificity Potency (EC${50}$/K$b$, µM) Key Limitations
This compound GABA$_A$ 1.3 (GABA) / 6000 (GABA$_ρ$) Chemical instability in solution
SR95531 GABA$_A$ 0.2 (GABA$_A$) Limited blood-brain barrier penetration
Pitrazepin GABA$_A$, benzodiazepine 0.1 (muscimol displacement) Non-selective binding
Beta-lactams GABA$_A$ (indirect) Variable Clinical neurotoxicity

This compound Derivatives: Quaternary Salts

To address this compound’s instability in aqueous solutions (degrading to inactive bicucine at physiological pH), quaternary salts like This compound methiodide and methochloride were developed. These derivatives:

  • Retain GABA$_A$ antagonism with similar potency .
  • Are water-soluble and chemically stable but cannot cross the blood-brain barrier systemically .
  • Exhibit reduced selectivity, interacting with nicotinic receptors and calcium-activated potassium channels .

Comparison with Glycine Receptor Antagonists

Strychnine , a glycine receptor antagonist, is often studied alongside this compound. Key differences include:

  • Receptor Specificity : Strychnine targets inhibitory glycine receptors in the spinal cord, while this compound acts on CNS GABA$_A$ receptors .
  • Physiological Effects : In the auditory brainstem, this compound decreases neuronal latency by 1.0 ms, whereas strychnine increases it by 1.7 ms .

Biological Activity

Bicuculline is a well-known compound primarily recognized for its role as a competitive antagonist of gamma-aminobutyric acid (GABA) at GABA_A receptors. This article delves into the biological activities of this compound, including its pharmacological effects, mechanisms of action, and implications in various physiological contexts.

This compound acts by competitively inhibiting the binding of GABA to its receptors. This antagonistic action has been extensively studied across various models, demonstrating this compound's ability to reduce GABA-mediated synaptic inhibition. The compound binds to the orthosteric site of GABA_A receptors, stabilizing the receptor in a closed state and thus preventing the opening of ion channels that would normally allow chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal firing .

Structure-Activity Relationships

Research has shown that modifications to the this compound structure can significantly affect its biological activity. For instance, studies on this compound derivatives indicate that specific amino acid residues in receptor subunits influence sensitivity and resistance to this compound. For example, mutations in the β2 subunit can convert this compound from an antagonist to a weak agonist, highlighting the importance of receptor conformation in drug action .

Pharmacological Effects

This compound's pharmacological effects extend beyond simple GABA_A receptor antagonism. It has been implicated in various biological processes:

  • Neuroinflammation : In models of hyperammonemia, this compound treatment has been shown to reduce astrocyte activation and levels of pro-inflammatory cytokines such as IL-1β, suggesting a potential role in modulating neuroinflammatory responses .
  • Seizure Activity : this compound is commonly used in research to induce seizures in animal models. Its ability to block inhibitory postsynaptic potentials leads to increased excitability and convulsions, making it a valuable tool for studying seizure mechanisms .
  • Behavioral Changes : Studies have demonstrated that this compound administration can alter behaviors in rodents. For example, injections into specific brain regions have resulted in increased grooming and rearing behaviors while decreasing sniffing activities, indicating its profound effects on motor control and behavior .

1. Infusion Studies in Rhesus Monkeys

A pivotal study investigated the effects of this compound infusion on puberty onset in female rhesus monkeys. The results indicated that this compound significantly advanced the timing of menarche compared to saline controls, demonstrating its potential influence on hormonal regulation and developmental processes .

2. Neuroinflammatory Models

In another study involving murine models of pneumococcal meningitis, this compound treatment led to decreased levels of IL-1β and improved cognitive functions related to spatial learning and memory. This suggests that this compound may have therapeutic potential in conditions characterized by neuroinflammation .

Data Tables

The following table summarizes key findings from various studies regarding the effects of this compound:

Study FocusModel UsedKey Findings
NeuroinflammationHyperammonemic ratsReduced IL-1β levels; improved memory function
Seizure InductionRodent modelsInduced convulsions; altered motor behaviors
Puberty TimingRhesus monkeysAdvanced menarche age compared to controls

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of bicuculline in neuronal studies, and how is this applied in experimental settings?

this compound is a competitive antagonist of GABAA receptors, selectively blocking inhibitory neurotransmission. In experimental design, researchers validate its efficacy by measuring changes in neuronal excitability using electrophysiological techniques (e.g., patch-clamp recordings) or calcium imaging. For example, this compound-induced disinhibition in cortical networks can be quantified via increased firing rates or intracellular calcium oscillations . Controls should include pre- and post-treatment baselines and vehicle administration to isolate drug-specific effects.

Q. How do researchers determine the appropriate concentration of this compound for in vitro versus in vivo studies?

Concentration optimization involves dose-response experiments to balance efficacy with toxicity. In vitro studies (e.g., neuronal cultures) typically use 10–50 µM this compound to achieve GABAA blockade without off-target effects. For in vivo models, doses range from 1–4 mg/kg (intraperitoneal or intravenous), with brain penetration and convulsion thresholds monitored. Evidence shows that this compound concentrations >880 ng/g in rat brain correlate with seizure activity, necessitating careful pharmacokinetic profiling .

Q. What are the standard protocols for validating this compound’s antagonistic effects on GABAA receptors in electrophysiological experiments?

Key steps include:

  • Baseline recordings : Measure spontaneous inhibitory postsynaptic currents (sIPSCs) or GABA-evoked currents.
  • Drug application : Apply this compound (e.g., 20 µM) while monitoring current suppression.
  • Reversibility : Washout experiments to confirm effect specificity.
  • Controls : Co-application with GABAA agonists (e.g., muscimol) to test competitive inhibition. Data analysis should use root mean square (RMS) amplitude comparisons and statistical tests (e.g., paired t-tests) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s effects on different neuronal circuits be systematically analyzed and reconciled?

Contradictions often arise from model-specific variables (e.g., brain region, species, or developmental stage). Methodological solutions include:

  • Meta-analysis : Aggregate data across studies (e.g., gene expression profiles from this compound-treated hippocampal vs. cortical neurons) to identify consensus pathways .
  • Systematic controls : Standardize experimental conditions (e.g., drug concentration, exposure time) to reduce variability.
  • In silico modeling**: Use computational tools to simulate this compound’s effects under varying network architectures. For example, this compound increases gamma oscillations in auditory cortex but disrupts balance in prefrontal networks; these differences highlight the need for context-specific interpretations .

Q. What methodological considerations are critical when using this compound to study inhibitory-excitatory balance in cortical networks?

  • Temporal resolution : Use high-speed calcium imaging or multi-electrode arrays to capture rapid network dynamics post-bicuculline application .
  • Pharmacological isolation : Combine this compound with glutamatergic antagonists (e.g., AP5/CNQX) to isolate GABAergic effects.
  • Quantitative metrics : Analyze inter-trial coherence (ITC) or event-related spectral perturbations (ERSPs) to quantify oscillatory synchrony .
  • Ethical constraints : Monitor seizure thresholds in live models and adhere to institutional guidelines for humane endpoints .

Q. How should researchers optimize this compound administration protocols to minimize off-target effects in chronic experimental models?

  • Dose fractionation : Administer lower doses (e.g., 0.5 mg/kg) multiple times to maintain steady-state concentrations without inducing seizures.
  • Biomarker monitoring : Track brain penetration via LC-MS/MS and correlate with EEG markers (e.g., gamma power) to ensure target engagement .
  • Alternative routes : Consider intracerebroventricular (ICV) delivery for localized effects, reducing systemic exposure.
  • Validation assays : Perform RNA sequencing or proteomics post-treatment to identify unintended pathway modulation .

Q. Methodological Resources

  • Statistical Tools : Use one- or two-way ANOVA with Dunnett’s test for multi-group comparisons in dose-response studies .
  • Data Repositories : Reference gene expression datasets (e.g., GEO Accession numbers from this compound-treated neuronal cultures) for reproducibility .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

Properties

IUPAC Name

(6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGYMKDQCDOMRE-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042687
Record name Bicuculline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485-49-4
Record name Bicuculline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicuculline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicuculline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11562
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bicuculline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicuculline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicuculline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICUCULLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37615DVKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicuculline
Reactant of Route 2
Reactant of Route 2
Bicuculline
Reactant of Route 3
Reactant of Route 3
Bicuculline
Reactant of Route 4
Reactant of Route 4
Bicuculline
Reactant of Route 5
Bicuculline
Reactant of Route 6
Reactant of Route 6
Bicuculline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.